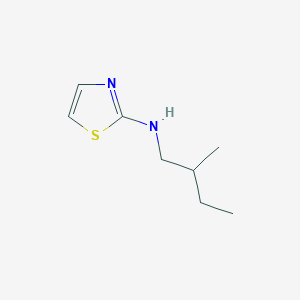
"1,2-Dithiolane-3-propanamine Hydrochloride"
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-propanamine Hydrochloride can be synthesized through the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or with potassium permanganate adsorbed on copper sulfate . Another method involves the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol .
Industrial Production Methods
While specific industrial production methods for 1,2-Dithiolane-3-propanamine Hydrochloride are not widely documented, the general approach involves the use of readily available starting materials and standard chemical synthesis techniques. The compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiolane-3-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated amines
Wissenschaftliche Forschungsanwendungen
1,2-Dithiolane-3-propanamine Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dithiolane-3-propanamine Hydrochloride involves the unique reactivity of the dithiolane ring. The five-membered ring containing two sulfur atoms is prone to rapid thiol-disulfide exchange and ring-opening polymerization . This reactivity is exploited in various applications, including cell-uptake and reversible polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds contain similar dithiolane rings and are studied for their neuroprotective activity.
Thioctic acid: Another compound with a dithiolane ring, used in dynamic covalent chemistry and polymerization.
Uniqueness
1,2-Dithiolane-3-propanamine Hydrochloride is unique due to its specific structure, which includes an amine group attached to the dithiolane ring.
Eigenschaften
Molekularformel |
C6H14ClNS2 |
|---|---|
Molekulargewicht |
199.8 g/mol |
IUPAC-Name |
3-(dithiolan-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS2.ClH/c7-4-1-2-6-3-5-8-9-6;/h6H,1-5,7H2;1H |
InChI-Schlüssel |
KHLXOQJWRPUMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


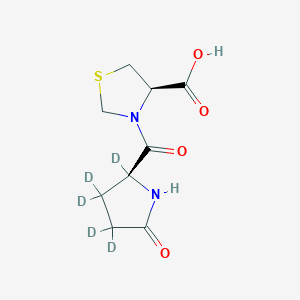
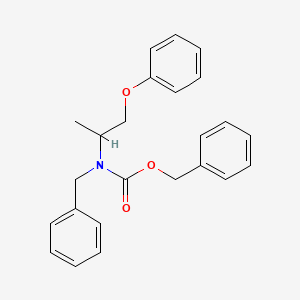
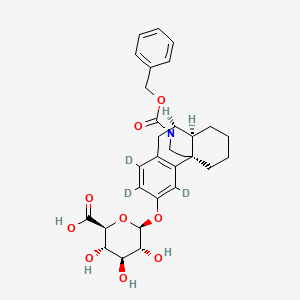
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


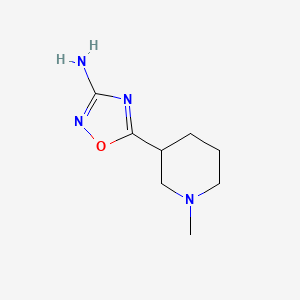
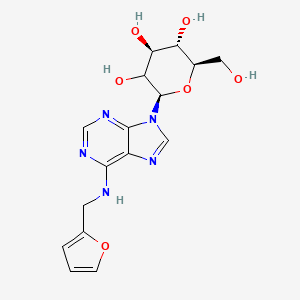
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
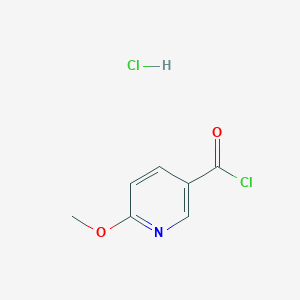
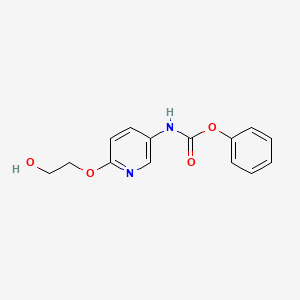

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
